Cas no 33252-91-4 (Thiophene, 2-ethyl-5-iodo-)
Thiophene, 2-ethyl-5-iodo- Chemical and Physical Properties
Names and Identifiers
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- Thiophene, 2-ethyl-5-iodo-
- 2-ethyl-5-iodothiophene
- 2-Aethyl-5-jod-thiophen
- 2-ethyl-5-iodo-thiophene
- 2-iodo-5-ethylthiophene
- 5-ethyl-2-iodothiophene
- 5-Iod-2-ethylthiophen
- 33252-91-4
- 5-iodo-2-ethylthiophene
- MFCD22479483
- E92289
- SCHEMBL14241953
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- Inchi: 1S/C6H7IS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3
- InChI Key: RUAWJZFDOVEWOU-UHFFFAOYSA-N
- SMILES: IC1=CC=C(CC)S1
Computed Properties
- Exact Mass: 237.93100
- Monoisotopic Mass: 237.93132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.24000
- LogP: 2.91510
Thiophene, 2-ethyl-5-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022J80-5g |
2-Ethyl-5-iodothiophene |
33252-91-4 | 5g |
$385.00 | 2023-12-14 | ||
| Aaron | AR022J80-10g |
2-Ethyl-5-iodothiophene |
33252-91-4 | 10g |
$654.00 | 2023-12-14 | ||
| abcr | AB606888-1g |
2-Ethyl-5-iodothiophene; . |
33252-91-4 | 1g |
€158.30 | 2024-07-19 | ||
| abcr | AB606888-5g |
2-Ethyl-5-iodothiophene; . |
33252-91-4 | 5g |
€429.50 | 2024-07-19 | ||
| abcr | AB606888-10g |
2-Ethyl-5-iodothiophene; . |
33252-91-4 | 10g |
€692.70 | 2024-07-19 | ||
| abcr | AB606888-25g |
2-Ethyl-5-iodothiophene; . |
33252-91-4 | 25g |
€1308.60 | 2024-07-19 |
Thiophene, 2-ethyl-5-iodo- Suppliers
Thiophene, 2-ethyl-5-iodo- Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Thiophene, 2-ethyl-5-iodo-
Comprehensive Analysis of Thiophene, 2-ethyl-5-iodo- (CAS No. 33252-91-4): Properties, Applications, and Industry Trends
Thiophene, 2-ethyl-5-iodo- (CAS No. 33252-91-4) is a halogenated thiophene derivative that has garnered significant attention in organic synthesis and material science. This compound, characterized by its iodo-substituted thiophene core, serves as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its unique molecular structure, combining an ethyl group and an iodine atom on the thiophene ring, enables diverse reactivity patterns, making it invaluable for cross-coupling reactions and functional group transformations.
In recent years, the demand for halogenated thiophenes like 2-ethyl-5-iodothiophene has surged due to their role in designing organic semiconductors and conductive polymers. Researchers are particularly interested in its applications in OLEDs (organic light-emitting diodes) and solar cells, where its electron-rich thiophene backbone enhances charge transport properties. The compound’s CAS No. 33252-91-4 is frequently searched in academic databases, reflecting its relevance in cutting-edge technologies.
From a synthetic perspective, Thiophene, 2-ethyl-5-iodo- is often synthesized via electrophilic iodination of 2-ethylthiophene, a process optimized for high yield and purity. Its stability under ambient conditions and compatibility with palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) make it a preferred choice for constructing complex heterocyclic frameworks. Industry professionals frequently inquire about its safety data sheets (SDS) and storage recommendations, emphasizing the need for proper handling in laboratory settings.
The compound’s role in drug discovery is another hot topic. Its structural motif appears in bioactive molecules targeting central nervous system (CNS) disorders and anti-inflammatory agents. Patent literature reveals its use in intermediate synthesis for FDA-approved drugs, driving demand among contract research organizations (CROs). Additionally, its spectroscopic properties (e.g., NMR and IR profiles) are well-documented, aiding in quality control during large-scale production.
Environmental and regulatory considerations are also pivotal. While 2-ethyl-5-iodothiophene is not classified as hazardous under major regulatory frameworks, its halogen content necessitates careful waste management. Green chemistry initiatives explore catalytic recycling of iodine byproducts, aligning with the industry’s shift toward sustainable practices. Searches for biodegradable alternatives to halogenated compounds often cite this molecule as a benchmark for performance comparisons.
Market trends indicate growing procurement of CAS No. 33252-91-4 by specialty chemical suppliers, particularly in North America and Asia-Pacific regions. Pricing fluctuations are influenced by iodine availability and demand from the electronics sector. Analytical techniques like HPLC and GC-MS are routinely employed to verify purity, with ≥98% purity grades being the industry standard for research applications.
In conclusion, Thiophene, 2-ethyl-5-iodo- exemplifies the intersection of synthetic utility and industrial applicability. Its prominence in high-performance materials and life sciences ensures sustained interest, while advancements in catalytic chemistry promise to expand its utility further. For researchers and manufacturers alike, understanding its properties and market dynamics is essential to leveraging its full potential.
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